molecular formula C16H12Cl2F3NO2 B303043 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B303043
M. Wt: 378.2 g/mol
InChI Key: NXNJFZWEURXUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as A-967079, is a small molecule drug that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various types of pain, including neuropathic pain and inflammatory pain.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the selective inhibition of TRPV1 ion channels. This compound binds to a specific site on the channel protein and blocks the entry of calcium ions into the cell, which is necessary for the transmission of pain signals. By inhibiting the activity of TRPV1, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the sensitivity of sensory neurons to painful stimuli and provide relief from pain.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical models. The compound selectively blocks the activity of TRPV1 ion channels without affecting other ion channels or receptors in the nervous system. This selectivity is important for avoiding unwanted side effects and toxicity. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to reduce pain behavior in various animal models of pain, including neuropathic pain and inflammatory pain. The compound has a rapid onset of action and a long duration of effect, making it a promising candidate for pain management.

Advantages and Limitations for Lab Experiments

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for TRPV1 ion channels and has been extensively characterized in preclinical models. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is well-established and the compound is commercially available from several suppliers. However, there are also some limitations to using 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is complex and involves multiple pathways, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One potential application is in the development of new pain medications. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical models and may be a useful tool for understanding the role of TRPV1 ion channels in pain signaling. Additionally, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide may have applications in other areas of research, such as the study of ion channel function and the development of new drugs for other diseases. Further research is needed to fully understand the potential of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide and to develop new applications for this compound.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from the reaction of 2-(trifluoromethyl)aniline with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to obtain the final product. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications in pain management. The compound has been shown to selectively block the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals in the nervous system. TRPV1 is expressed in various types of sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. By blocking the activity of this ion channel, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce pain sensation and provide relief from pain.

properties

Product Name

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C16H12Cl2F3NO2

Molecular Weight

378.2 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-11(17)7-9(8-12(14)18)15(23)22-13-6-4-3-5-10(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)

InChI Key

NXNJFZWEURXUFE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.